1-Iodo-2-methoxyethane

Description

The exact mass of the compound 1-Iodo-2-methoxyethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9228. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Iodo-2-methoxyethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2-methoxyethane including the price, delivery time, and more detailed information at info@benchchem.com.

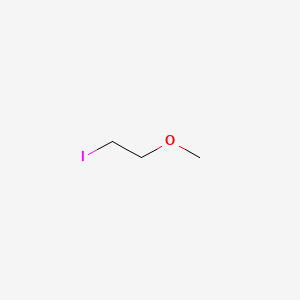

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCAORBAQHOJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912612 | |

| Record name | 1-Iodo-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-21-4, 4296-15-5 | |

| Record name | 2-Propanol, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-iodo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4296-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Iodo-2-methoxyethane from 2-Methoxyethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methoxyethane from 2-methoxyethanol, a valuable intermediate in organic synthesis and drug discovery. The document details established synthetic methodologies, complete with experimental protocols and quantitative data. Visual aids are included to elucidate the reaction pathway and experimental workflow.

Introduction

1-Iodo-2-methoxyethane is a key building block in organic chemistry, primarily utilized in nucleophilic substitution reactions where the iodine atom serves as an excellent leaving group. Its bifunctional nature, possessing both an ether linkage and a reactive alkyl iodide, makes it a versatile reagent for the introduction of the 2-methoxyethyl moiety into a wide range of molecules. This guide focuses on the practical synthesis of this compound from the readily available starting material, 2-methoxyethanol.

Synthetic Methodologies

The conversion of 2-methoxyethanol to 1-iodo-2-methoxyethane can be achieved through several synthetic routes. The most common and direct methods involve the nucleophilic substitution of the hydroxyl group. This guide will focus on three primary methods:

-

Reaction with Hydroiodic Acid (HI): A direct approach where the alcohol is treated with a strong acid, hydroiodic acid.

-

Reaction with Red Phosphorus and Iodine: This method generates phosphorus triiodide (in situ), which then converts the alcohol to the corresponding iodide.

-

Two-Step Synthesis via a Tosylate Intermediate: This approach involves the conversion of the alcohol to a tosylate, a better leaving group, followed by a substitution reaction with an iodide salt.

This guide will provide a detailed experimental protocol for the synthesis using red phosphorus and iodine, a classic and effective method for the preparation of primary alkyl iodides.

Experimental Protocol: Synthesis via Red Phosphorus and Iodine

This section provides a detailed, step-by-step procedure for the synthesis of 1-iodo-2-methoxyethane from 2-methoxyethanol using red phosphorus and iodine. This method is analogous to the well-established procedure for the synthesis of iodoethane from ethanol.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 76.1 g (80 mL) | 1.0 |

| Red Phosphorus | P | 30.97 | 9.3 g | 0.3 |

| Iodine | I₂ | 253.81 | 127 g | 0.5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| 5% Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

3.2. Equipment

-

500 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, place 9.3 g (0.3 mol) of red phosphorus and 76.1 g (80 mL, 1.0 mol) of 2-methoxyethanol.

-

Addition of Iodine: To the stirred mixture, cautiously add 127 g (0.5 mol) of iodine in small portions through the condenser. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition of iodine is complete, heat the mixture to reflux using a heating mantle for 2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 250 mL of water and 100 mL of diethyl ether.

-

Shake the funnel and separate the layers. The aqueous layer will contain phosphorous acid.

-

Wash the organic layer sequentially with:

-

100 mL of water

-

100 mL of 5% sodium thiosulfate solution (to remove unreacted iodine)

-

100 mL of saturated sodium bicarbonate solution

-

100 mL of saturated sodium chloride solution (brine)

-

-

-

Drying: Dry the ethereal solution over anhydrous magnesium sulfate.

-

Purification:

-

Filter the drying agent.

-

Remove the diethyl ether by simple distillation.

-

Purify the crude 1-iodo-2-methoxyethane by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of 1-iodo-2-methoxyethane is approximately 50-52 °C at 15 mmHg.

-

3.4. Expected Yield

The expected yield for this reaction is typically in the range of 70-80%.

Reaction Mechanism and Experimental Workflow

4.1. Reaction Signaling Pathway

The synthesis of 1-iodo-2-methoxyethane from 2-methoxyethanol using red phosphorus and iodine proceeds through the in situ formation of phosphorus triiodide (PI₃). The PI₃ then acts as the iodinating agent in a nucleophilic substitution reaction.

Caption: SN2 reaction mechanism for the synthesis of 1-iodo-2-methoxyethane.

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis and purification of 1-iodo-2-methoxyethane.

An In-depth Technical Guide to the Finkelstein Reaction for the Synthesis of 1-Iodo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Finkelstein reaction, a cornerstone of halogen exchange chemistry, specifically applied to the synthesis of 1-iodo-2-methoxyethane. This valuable chemical intermediate is utilized in various organic synthesis applications where the introduction of a 2-methoxyethyl moiety is required.

Core Principles and Mechanism

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that facilitates the conversion of alkyl chlorides or bromides into alkyl iodides.[1][2] The synthesis of 1-iodo-2-methoxyethane from a precursor like 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane is a classic application of this principle.

The reaction is governed by an equilibrium that is strategically driven towards the product side by leveraging Le Chatelier's principle.[1] The process typically employs sodium iodide (NaI) in an acetone solvent. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not and precipitate out of the solution.[2] This removal of a product from the equilibrium mixture continuously shifts the reaction forward, leading to high yields of the desired alkyl iodide.

The reaction proceeds via a single-step SN2 mechanism involving a backside attack by the iodide nucleophile on the electrophilic carbon atom bearing the leaving group (Cl or Br).[2] This concerted mechanism results in an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral target molecule, 1-iodo-2-methoxyethane. The reaction is most efficient for primary alkyl halides.[2]

Quantitative Reaction Data

The success of the synthesis depends on several factors, including the choice of leaving group, solvent, and temperature. The reaction with a bromo-derivative is generally faster than with the corresponding chloro-derivative due to the better leaving group ability of bromide.[1] The following table summarizes typical parameters for the synthesis.

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | 1-Chloro-2-methoxyethane or 1-Bromo-2-methoxyethane | Primary halides are ideal for SN2 reactions. Bromide is a better leaving group, leading to faster reaction times. |

| Reagent | Sodium Iodide (NaI) | Provides the iodide nucleophile. A slight to moderate excess is often used to ensure complete conversion. |

| Molar Ratio | ~1.2 - 1.5 equivalents of NaI per equivalent of alkyl halide | An excess of the iodide salt helps drive the equilibrium towards the products. |

| Solvent | Anhydrous Acetone | Key to the reaction's success. NaI is soluble, while NaCl and NaBr are not, causing them to precipitate.[1] |

| Temperature | Reflux (~56 °C) | Heating increases the reaction rate without requiring high-pressure apparatus. |

| Reaction Time | Several hours to overnight | Varies based on the substrate (Cl vs. Br) and scale. Reaction progress can be monitored by TLC or GC. |

| Typical Yield | Good to excellent | Yields are generally high due to the effective removal of the salt byproduct from the reaction equilibrium. |

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 1-iodo-2-methoxyethane from 1-bromo-2-methoxyethane. This procedure is based on established methodologies for Finkelstein reactions and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials & Equipment:

-

1-Bromo-2-methoxyethane

-

Anhydrous Sodium Iodide (NaI)

-

Anhydrous Acetone

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Pentane (or other suitable extraction solvent like diethyl ether)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous sodium iodide (e.g., 1.2 equivalents).

-

Solvent Addition: Add a sufficient volume of anhydrous acetone to the flask to dissolve the sodium iodide with stirring.

-

Substrate Addition: To the stirring solution, add 1-bromo-2-methoxyethane (1.0 equivalent) via syringe or dropping funnel.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle. A white precipitate of sodium bromide should begin to form. Maintain the reflux for several hours until the starting material is consumed (monitor by TLC or GC analysis).

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated sodium bromide. Wash the filter cake with a small amount of fresh acetone to recover any residual product.

-

Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

Workup: Partition the residue between a suitable organic solvent (e.g., pentane) and a 10% aqueous sodium thiosulfate solution to remove any residual iodine.[3] Separate the layers.

-

Washing: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.[3]

-

Purification: Filter off the drying agent and concentrate the organic solution by rotary evaporation. The crude 1-iodo-2-methoxyethane can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

References

Physical and chemical properties of 1-Iodo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Iodo-2-methoxyethane (CAS No: 4296-15-5). A critical reagent in organic synthesis, this haloalkane ether is primarily utilized as an alkylating agent for the introduction of a 2-methoxyethyl moiety. This document furnishes a detailed summary of its properties, including quantitative data presented in tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in nucleophilic substitution reactions. Safety and handling precautions are also delineated to ensure its proper use in a laboratory setting.

Introduction

1-Iodo-2-methoxyethane, also known as 2-iodoethyl methyl ether, is an organic compound featuring both an ether functional group and a terminal iodine atom.[1] Its molecular structure, characterized by the presence of a highly effective leaving group (iodine) on a primary carbon, renders it a valuable reagent for synthetic chemists.[1] It is particularly effective in bimolecular nucleophilic substitution (S(_N)2) reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.[2] This guide aims to be a thorough resource for professionals in research and development who utilize or are considering the application of this compound in their synthetic endeavors.

Physical and Chemical Properties

1-Iodo-2-methoxyethane is a colorless to light yellow liquid under standard conditions.[3] It is soluble in common organic solvents but has limited solubility in water.[1] The compound is noted to be air and heat sensitive, necessitating storage under an inert atmosphere at refrigerated temperatures (0-10°C).[3]

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇IO | [4] |

| Molecular Weight | 185.99 g/mol | [4] |

| CAS Number | 4296-15-5 | [3] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Boiling Point | 138 °C | |

| Density | 1.83 g/cm³ (at 20/20 °C) | |

| Flash Point | 35 °C | |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| Storage | Refrigerated (0-10°C), under inert gas | [3] |

Spectral Data

Spectroscopic analysis is essential for the verification of the identity and purity of 1-Iodo-2-methoxyethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons (-OCH₃), a triplet for the methylene protons adjacent to the oxygen (-OCH₂-), and a downfield triplet for the methylene protons adjacent to the iodine (I-CH₂-).[5]

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three unique carbon atoms. The carbon bonded to the iodine atom will be significantly downfield.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Iodo-2-methoxyethane is characterized by strong C-O-C stretching vibrations of the ether linkage, typically in the 1100–1250 cm⁻¹ region. The C-I bond stretching absorption is expected in the lower frequency region of 500–600 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

Chemical Reactivity and Synthesis

The primary mode of reactivity for 1-Iodo-2-methoxyethane is nucleophilic substitution, predominantly through an S(_N)2 mechanism. The polarized and weak carbon-iodine bond makes the iodine atom an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.[2]

Synthesis of 1-Iodo-2-methoxyethane

A common and effective method for the synthesis of 1-Iodo-2-methoxyethane is the Finkelstein reaction, which involves the treatment of a corresponding chloro- or bromo-alkane with sodium iodide in a suitable solvent like acetone.

Objective: To synthesize 1-Iodo-2-methoxyethane from 1-chloro-2-methoxyethane.

Materials:

-

1-Chloro-2-methoxyethane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents) and anhydrous acetone.

-

Reagent Addition: Add 1-chloro-2-methoxyethane (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The formation of a white precipitate (sodium chloride) indicates the reaction is proceeding.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Extraction: Transfer the filtrate to a separatory funnel. Add water to dissolve any remaining sodium iodide. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Washing and Drying: Combine the organic extracts and wash with a 5% aqueous sodium thiosulfate solution to remove any traces of iodine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.

Caption: Synthesis of 1-Iodo-2-methoxyethane via Finkelstein Reaction.

Nucleophilic Substitution Reactions with 1-Iodo-2-methoxyethane

1-Iodo-2-methoxyethane is an effective reagent for the alkylation of various nucleophiles. The following protocol describes a general procedure for the Williamson ether synthesis.

Objective: To synthesize a 2-methoxyethyl ether from an alcohol or phenol.

Materials:

-

Alcohol or Phenol

-

Strong base (e.g., sodium hydride, sodium hydroxide)

-

1-Iodo-2-methoxyethane

-

Anhydrous solvent (e.g., THF, DMF)

-

Reaction vessel (e.g., three-necked flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Alkoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol in an anhydrous solvent. Add a stoichiometric equivalent of a strong base and stir until the deprotonation is complete.

-

Nucleophilic Substitution: Add a slight excess of 1-Iodo-2-methoxyethane to the reaction mixture.

-

Reaction: The reaction may proceed at room temperature or require heating, depending on the nucleophilicity of the alkoxide. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture and quench any remaining base by the careful addition of water or a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Caption: Williamson Ether Synthesis using 1-Iodo-2-methoxyethane.

Safety and Handling

1-Iodo-2-methoxyethane is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[6] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Take precautionary measures against static discharge. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]

Conclusion

1-Iodo-2-methoxyethane is a versatile and valuable reagent for the introduction of the 2-methoxyethyl group in organic synthesis. Its reactivity in S(_N)2 reactions is well-established, providing a reliable method for the formation of ether linkages and other functional groups. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols to facilitate its safe and effective use in a research and development setting. A thorough understanding of its properties and handling requirements is crucial for its successful application in the synthesis of complex molecules.

References

- 1. CAS 4296-15-5: 1-iodo-2-methoxyethane | CymitQuimica [cymitquimica.com]

- 2. 1-Iodo-2-(2-methoxyethoxy)ethane | 104539-21-1 | Benchchem [benchchem.com]

- 3. 1-Iodo-2-methoxyethane | 4296-15-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 4296-15-5|1-Iodo-2-methoxyethane|BLD Pharm [bldpharm.com]

- 5. 1-Iodo-2-methoxyethane | 996-21-4 | Benchchem [benchchem.com]

- 6. 1-Iodo-2-methoxyethane | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Iodo-2-methoxyethane | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 1-Iodo-2-methoxyethane

CAS Number: 996-21-4 (and 4296-15-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-methoxyethane, a valuable reagent in organic synthesis. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as an alkylating agent. Detailed experimental protocols and data are presented to assist researchers in its practical application.

Physicochemical Properties

1-Iodo-2-methoxyethane is a colorless to light yellow liquid.[1][2] It is an organic compound featuring a methoxy group and an iodine atom attached to an ethane backbone.[2] This structure imparts a combination of polarity from the ether linkage and reactivity from the carbon-iodine bond. It is soluble in organic solvents but has limited solubility in water.[2]

Note on CAS Numbers: This compound has been assigned two CAS numbers, 996-21-4 and 4296-15-5.[3] The existence of multiple CAS numbers for a single chemical can occur for various reasons, including different forms of the substance being registered or inadvertent duplicate assignments that are later cross-referenced.[4] Both numbers refer to the same molecular entity.

Table 1: Physicochemical Data for 1-Iodo-2-methoxyethane

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇IO | [2][3] |

| Molecular Weight | 185.99 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 138 °C | [5] |

| Density (Specific Gravity at 20/20 °C) | 1.83 g/cm³ | [5] |

| Flash Point | 35 °C | [5] |

| Storage Temperature | Refrigerated (0-10 °C), under inert gas | [5][7] |

Synthesis of 1-Iodo-2-methoxyethane

The most common and efficient method for synthesizing 1-Iodo-2-methoxyethane is through a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halide, typically starting from the more readily available 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane.

Caption: Synthetic pathway for 1-Iodo-2-methoxyethane via the Finkelstein reaction.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol describes a representative procedure for the synthesis of 1-Iodo-2-methoxyethane from 1-bromo-2-methoxyethane.

Materials:

-

1-Bromo-2-methoxyethane

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

To this solution, add 1-bromo-2-methoxyethane (1.0 equivalent).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The crude product can be purified by distillation to yield pure 1-Iodo-2-methoxyethane.

Reactivity and Applications

The primary mode of reactivity for 1-Iodo-2-methoxyethane is nucleophilic substitution. The carbon-iodine bond is relatively weak and polarized, making the iodide ion an excellent leaving group. This facilitates the introduction of the 2-methoxyethyl group into a variety of molecules. Due to the primary nature of the alkyl halide, these reactions typically proceed via an S_N2 mechanism.

Caption: General scheme for the alkylation of nucleophiles using 1-Iodo-2-methoxyethane.

N-Alkylation of Amines

1-Iodo-2-methoxyethane is an effective reagent for the alkylation of primary and secondary amines to form secondary and tertiary amines, respectively. Over-alkylation to form quaternary ammonium salts is a potential side reaction.[8]

This protocol provides a general procedure for the mono-alkylation of a primary amine.

Materials:

-

Primary amine (e.g., aniline)

-

1-Iodo-2-methoxyethane

-

A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., acetonitrile or DMF)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in the chosen solvent.

-

Add 1-Iodo-2-methoxyethane (1.0-1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.[9]

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.[10]

-

Remove the solvent under reduced pressure.

-

The residue can be purified by acid-base extraction or column chromatography on silica gel to isolate the desired secondary amine.

C-Alkylation of Carbanions

This reagent is also used to form new carbon-carbon bonds by reacting with carbanions, such as enolates derived from ketones, esters, or nitriles.

This protocol outlines the alkylation of a soft carbanion generated from diethyl malonate.

Materials:

-

Diethyl malonate

-

A strong base (e.g., sodium ethoxide, NaOEt)

-

1-Iodo-2-methoxyethane

-

Anhydrous ethanol

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

Cool the solution in an ice bath and add diethyl malonate (1.0 equivalent) dropwise to form the enolate.

-

Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.[10]

-

Add 1-Iodo-2-methoxyethane (1.0 equivalent) to the enolate solution.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.[10]

-

After the reaction is complete, cool the mixture and neutralize it with a dilute aqueous acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1-Iodo-2-methoxyethane.

Table 2: Predicted Spectroscopic Data for 1-Iodo-2-methoxyethane

| Technique | Data Interpretation |

| ¹H NMR | - A singlet at ~3.3 ppm corresponding to the three protons of the methoxy group (CH₃-O).- A triplet at ~3.6 ppm corresponding to the two protons on the carbon adjacent to the oxygen (O-CH₂-).- A triplet at ~3.2 ppm corresponding to the two protons on the carbon adjacent to the iodine (I-CH₂-).[11][12] |

| ¹³C NMR | - A signal at ~59 ppm for the methoxy carbon (CH₃-O).- A signal at ~72 ppm for the carbon adjacent to the oxygen (-O-CH₂-).- A signal at ~5 ppm for the carbon adjacent to the iodine (-CH₂-I). |

| Mass Spec. | - The molecular ion peak (M⁺) would be observed at m/z = 186.- Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond next to the oxygen).[13][14]- Loss of a methyl radical (•CH₃) would result in a fragment at m/z = 171.- Cleavage of the C-I bond would result in a fragment at m/z = 59 ([CH₃OCH₂CH₂]⁺). |

Safety and Handling

1-Iodo-2-methoxyethane is a flammable liquid and vapor.[5] It is harmful if swallowed and causes skin and serious eye irritation.[5]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H226 | Flammable liquid and vapor. | [5] |

| H315 | Causes skin irritation. | [5] | |

| H319 | Causes serious eye irritation. | [5] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. sintmol.ufms.br [sintmol.ufms.br]

- 2. CAS 4296-15-5: 1-iodo-2-methoxyethane | CymitQuimica [cymitquimica.com]

- 3. 1-Iodo-2-methoxyethane | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Iodo-2-methoxyethane | 4296-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. 1-Iodo-2-methoxyethane | 996-21-4 | Benchchem [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. compoundchem.com [compoundchem.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Iodo-2-methoxyethane

This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Iodo-2-methoxyethane, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

1-Iodo-2-methoxyethane is an organic compound featuring both an ether and a haloalkane functional group.[1] Its core molecular and physical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C3H7IO | [2][3] |

| Molecular Weight | 185.99 g/mol | [2][3] |

| IUPAC Name | 1-iodo-2-methoxyethane | [2][4] |

| CAS Number | 996-21-4 | [2] |

| Physical State | Liquid | [4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of similar iodoalkanes often involve the Finkelstein reaction. This reaction facilitates the conversion of chloro- or bromo-alkanes into iodoalkanes using a solution of sodium iodide in acetone. While specific protocols for 1-Iodo-2-methoxyethane are proprietary to various chemical suppliers, a general methodology can be inferred from the synthesis of analogous compounds.

A representative protocol for a Finkelstein reaction would involve:

-

Dissolving the corresponding chloro- or bromo-precursor in anhydrous acetone.

-

Adding a molar excess of sodium iodide to the solution.

-

Refluxing the mixture for a specified period, typically several hours, to allow for the halogen exchange to proceed to completion.

-

Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride or sodium bromide is removed by filtration.

-

The acetone is then removed from the filtrate under reduced pressure.

-

The resulting crude product is purified, often through distillation or column chromatography, to yield the final iodoalkane.

Caption: Relationship between the compound name, its chemical formula, and molecular weight.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 1-iodo-2-methoxyethane. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data, this document presents high-quality predicted spectral data. These predictions are based on advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns, offering valuable insights for the structural elucidation and characterization of this compound.

This guide also includes comprehensive, generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra, which are broadly applicable for similar small organic molecules. Furthermore, visualizations of the molecular structure with predicted NMR correlations and a standard experimental workflow are provided to facilitate a deeper understanding.

Predicted NMR Data Presentation

The predicted ¹H and ¹³C NMR data for 1-iodo-2-methoxyethane (Structure: CH₃OCH₂CH₂I) are summarized in the tables below. These values were computationally generated and serve as a robust estimation for experimental results.

Table 1: Predicted ¹H NMR Data for 1-Iodo-2-methoxyethane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | 3.35 | Singlet (s) | 3H | - |

| -OCH₂- | 3.65 | Triplet (t) | 2H | ~6.5 |

| -CH₂I | 3.25 | Triplet (t) | 2H | ~6.5 |

Table 2: Predicted ¹³C NMR Data for 1-Iodo-2-methoxyethane

| Carbon Atom | Chemical Shift (δ, ppm) |

| -OCH₃ | 59.0 |

| -OCH₂- | 71.5 |

| -CH₂I | 2.5 |

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 1-iodo-2-methoxyethane and the predicted through-bond correlations that give rise to the observed NMR signals.

Caption: Predicted ¹H and ¹³C NMR signal assignments for 1-iodo-2-methoxyethane.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 1-iodo-2-methoxyethane.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 1-iodo-2-methoxyethane, deuterated chloroform (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Concentration:

-

For ¹H NMR , dissolve 5-10 mg of 1-iodo-2-methoxyethane in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR , a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

-

Sample Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents line broadening and distortion of the magnetic field homogeneity.

-

Internal Standard: For precise chemical shift referencing, a small amount of a reference standard can be added. Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for both ¹H and ¹³C NMR in most organic solvents. Add a very small drop or use a pre-prepared solvent containing TMS.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Ensure the final sample height in the tube is approximately 4-5 cm.

3.2. Instrument Parameters

The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): Approximately 2-4 seconds to ensure good resolution.

-

Spectral Width (SW): A spectral width of -2 to 12 ppm is usually sufficient to cover the entire proton spectrum of most organic molecules.

-

Temperature: Standard room temperature (e.g., 298 K).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans (NS): A significantly higher number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): A wider spectral width of 0 to 220 ppm is used to encompass the full range of carbon chemical shifts.

-

Temperature: Standard room temperature (e.g., 298 K).

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to obtain a flat and level baseline across the spectrum.

-

Referencing: The spectrum is referenced by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration (for ¹H NMR): The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.

-

Peak Picking: The chemical shifts of all significant peaks are identified and listed.

Experimental Workflow

The logical flow of acquiring NMR spectra is depicted in the following diagram.

Caption: A generalized workflow for acquiring and processing NMR spectra.

This guide provides a comprehensive overview based on predicted data and standard laboratory practices. For definitive characterization, experimental verification of the NMR spectra of 1-iodo-2-methoxyethane is recommended.

Spectroscopic and Spectrometric Analysis of 1-Iodo-2-methoxyethane: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound 1-iodo-2-methoxyethane. This document details the spectral characteristics, experimental protocols for data acquisition, and a logical workflow for analysis.

Introduction

1-Iodo-2-methoxyethane (C₃H₇IO), with a molecular weight of 185.99 g/mol , is a halogenated ether of interest in various chemical and pharmaceutical research domains.[1] Accurate characterization of this compound is paramount for its application, and infrared spectroscopy and mass spectrometry are fundamental techniques for structural elucidation and quality control. This guide presents a detailed analysis of the expected spectral data and the methodologies for their acquisition.

Infrared (IR) Spectrometry Data

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique fingerprint for identification. The analysis of 1-iodo-2-methoxyethane reveals characteristic absorption bands corresponding to its constituent chemical bonds.

Tabulated IR Data

The following table summarizes the principal infrared absorption peaks anticipated for 1-iodo-2-methoxyethane.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2850 - 3000 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1300 - 1150 | Medium | CH₂ Wag | -CH₂-I |

| ~1100 - 1250 | Strong | C-O-C Asymmetric Stretch | Ether |

| ~500 - 600 | Medium | C-I Stretch | Iodoalkane |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The acquisition of the FTIR spectrum for the liquid sample 1-iodo-2-methoxyethane is optimally performed using the neat technique with a capillary cell.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable capillary cell with infrared-transparent windows (e.g., NaCl or KBr plates)

-

1-Iodo-2-methoxyethane sample

-

Pasteur pipette

-

Solvent for cleaning (e.g., anhydrous acetone or isopropanol)

-

Lens tissue

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup and calibration sequence.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals.

-

Sample Preparation:

-

Place one clean, dry salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place a single drop of 1-iodo-2-methoxyethane onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the plates. Avoid the formation of air bubbles.

-

-

Sample Analysis:

-

Carefully place the assembled capillary cell into the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (absorbance or transmittance vs. wavenumber).

-

Cleaning: After analysis, disassemble the cell and clean the salt plates thoroughly with a suitable solvent and lens tissue. Store the plates in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 1-iodo-2-methoxyethane, electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and characteristic fragmentation patterns.

Tabulated Mass Spectrometry Data

The following table outlines the expected major mass-to-charge ratio (m/z) peaks and their probable assignments for 1-iodo-2-methoxyethane. Iodine is monoisotopic with a mass of 127 Da.

| m/z | Relative Abundance | Probable Fragment Ion | Formula of Fragment |

| 186 | Moderate | Molecular Ion | [C₃H₇IO]⁺• |

| 155 | Moderate | Loss of OCH₃ | [C₂H₄I]⁺ |

| 127 | Strong | Iodine cation | [I]⁺ |

| 59 | High | Methoxyethyl cation | [C₂H₅O]⁺ |

| 45 | High | Methoxy cation | [CH₃O]⁺ |

| 29 | Moderate | Ethyl cation | [C₂H₅]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of the volatile liquid 1-iodo-2-methoxyethane is typically acquired using a mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source

-

1-Iodo-2-methoxyethane sample

-

Volatile solvent (e.g., dichloromethane or diethyl ether)

-

Microsyringe

Procedure:

-

System Preparation: Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications. The ion source is typically maintained under a high vacuum.

-

Sample Preparation: Prepare a dilute solution of 1-iodo-2-methoxyethane in a volatile solvent.

-

Sample Introduction:

-

Inject a small volume (typically 1 µL) of the prepared solution into the heated injection port of the gas chromatograph.

-

The sample is vaporized and carried by an inert carrier gas (e.g., helium) through the GC column, where it is separated from the solvent and any impurities.

-

-

Ionization:

-

As the 1-iodo-2-methoxyethane elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺•), and to fragment into smaller, positively charged ions.

-

-

Mass Analysis: The resulting ions are accelerated and directed into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus m/z.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of 1-iodo-2-methoxyethane.

Caption: Workflow for the IR and MS analysis of 1-Iodo-2-methoxyethane.

References

An In-depth Technical Guide on the Mechanism of SN2 Reactions with 1-Iodo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction mechanism of 1-iodo-2-methoxyethane. A key feature of this reaction is the significant role of the methoxy group in providing anchimeric assistance, which profoundly influences the reaction rate and stereochemistry. This document details the underlying principles, presents quantitative data, outlines experimental protocols, and provides visual representations of the reaction pathways to offer a thorough understanding for researchers and professionals in the field of organic chemistry and drug development.

Core Mechanism: Anchimeric Assistance by the Methoxy Group

The reaction of 1-iodo-2-methoxyethane with a nucleophile proceeds via an SN2 mechanism, but with a notable deviation from the classical single-step, backside attack. The presence of the methoxy group at the β-position to the leaving group (iodide) allows for intramolecular participation, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1] This participation leads to a significant rate enhancement compared to analogous primary alkyl halides lacking the ether functionality.

The mechanism can be described in two discrete SN2 steps:

-

Intramolecular Cyclization: The lone pair of electrons on the oxygen atom of the methoxy group acts as an internal nucleophile, attacking the carbon atom bearing the iodide leaving group in an intramolecular SN2 reaction. This results in the formation of a cyclic three-membered oxonium ion intermediate and the displacement of the iodide ion.

-

Nucleophilic Attack: The external nucleophile then attacks one of the carbon atoms of the strained oxonium ring in a second intermolecular SN2 reaction. This attack opens the ring and leads to the formation of the final substitution product.

A crucial consequence of this two-step mechanism, with two successive SN2 inversions, is the overall retention of configuration at the carbon center where the substitution occurs. This is in stark contrast to a standard SN2 reaction which proceeds with inversion of configuration.

Data Presentation: The Impact of Anchimeric Assistance on Reaction Rates

The anchimeric assistance provided by the methoxy group leads to a dramatic increase in the rate of nucleophilic substitution. To quantify this effect, the reaction rate of 1-iodo-2-methoxyethane can be compared to that of a structurally similar primary alkyl iodide that lacks the participating group, such as ethyl iodide, under identical reaction conditions.

| Substrate | Nucleophile | Solvent | Relative Rate Constant (k_rel) |

| Ethyl Iodide | Azide (N₃⁻) | Acetone | 1 |

| 1-Iodo-2-methoxyethane | Azide (N₃⁻) | Acetone | Significantly > 1 (expected) |

Experimental Protocols

A. Synthesis of 2-Methoxyethyl Azide from 1-Iodo-2-methoxyethane

This protocol describes the synthesis of 2-methoxyethyl azide, a common product of the SN2 reaction of 1-iodo-2-methoxyethane with sodium azide.

Materials:

-

1-Iodo-2-methoxyethane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO.

-

Addition of Substrate: To the stirred solution, add 1-iodo-2-methoxyethane (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxyethyl azide.

-

Purification (Optional): The product can be further purified by distillation if necessary.

B. Kinetic Study of the Reaction of 1-Iodo-2-methoxyethane with a Nucleophile

This protocol outlines a general procedure for determining the rate constant of the SN2 reaction.

Materials:

-

1-Iodo-2-methoxyethane

-

Nucleophile (e.g., sodium thiophenoxide)

-

Solvent (e.g., anhydrous methanol)

-

Constant temperature bath

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare stock solutions of known concentrations of 1-iodo-2-methoxyethane and the chosen nucleophile in the selected solvent.

-

Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a constant temperature bath. Initiate the reaction by mixing the solutions in a reaction vessel maintained at the constant temperature.

-

Monitoring Reaction Progress: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique. For example, if using sodium thiophenoxide, the disappearance of the thiophenoxide ion can be monitored by UV-Vis spectrophotometry.

-

Data Analysis: Plot the concentration of the reactant or product as a function of time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, the slope of which is the rate constant, k.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The two-step mechanism of the SN2 reaction of 1-iodo-2-methoxyethane involving anchimeric assistance.

Caption: A generalized workflow for the kinetic analysis of the SN2 reaction.

Caption: The influence of a neighboring group on the reaction mechanism and rate.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the Methoxy Group in 1-Iodo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-2-methoxyethane serves as a key substrate in organic synthesis, where its reactivity and conformational preferences are dictated by a subtle interplay of electronic and steric effects originating from the vicinal methoxy and iodo substituents. This technical guide provides a comprehensive analysis of these effects, focusing on the conformational isomerism, stereoelectronic interactions, and the underlying principles that govern the molecule's behavior. While specific experimental data for 1-iodo-2-methoxyethane is limited in the literature, this guide extrapolates from well-understood principles of conformational analysis and stereoelectronic theory, supported by analogous data from related 1,2-disubstituted ethanes. Detailed experimental and computational protocols for the characterization of these effects are also presented.

Introduction

The conformational preference of 1,2-disubstituted ethanes is a classic topic in physical organic chemistry, governed by a balance of steric and electronic interactions. In 1-iodo-2-methoxyethane (CH₃OCH₂CH₂I), the presence of a bulky, polarizable iodine atom and an electronegative methoxy group on adjacent carbons leads to a fascinating case study of these competing effects. Understanding the dominance of either the gauche or anti conformation is crucial for predicting the molecule's reactivity, spectroscopic properties, and its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals.

This guide will delve into the steric repulsions and the key electronic interactions, namely the gauche effect and the anomeric effect, that dictate the conformational equilibrium of 1-iodo-2-methoxyethane.

Conformational Analysis: Gauche vs. Anti Isomerism

Rotation around the central carbon-carbon bond in 1-iodo-2-methoxyethane gives rise to two primary staggered conformations: gauche and anti.

Caption: Ball-and-stick models of the anti and gauche conformers of 1-iodo-2-methoxyethane.

The relative stability of these conformers is determined by the following factors:

-

Steric Effects: The van der Waals radius of iodine is significantly larger than that of the methoxy group. In the gauche conformation, the proximity of these two groups leads to steric repulsion, which destabilizes this conformer relative to the anti conformation where they are positioned 180° apart. For 1,2-dihaloethanes, it has been shown that for larger halogens like bromine and iodine, the preferred conformation is anti due to this steric hindrance.[1]

-

Electronic Effects (Gauche Effect): The gauche effect describes the tendency of a molecule to adopt a gauche conformation when it contains adjacent electronegative substituents. This effect is often attributed to hyperconjugation, a stabilizing interaction between the bonding and antibonding orbitals of adjacent bonds. In 1-iodo-2-methoxyethane, a potential hyperconjugative interaction involves the donation of electron density from a C-H bonding orbital (σ) to the antibonding orbital (σ*) of the C-I bond. This interaction is maximized in the gauche conformation.

-

Anomeric Effect: A related stereoelectronic effect is the anomeric effect, which can be generalized to acyclic systems.[2] This involves the donation of electron density from a lone pair of the oxygen atom in the methoxy group to the antibonding orbital (σ*) of the C-I bond. This interaction is also maximized in a gauche-like arrangement.

References

An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of 1-Iodo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of 1-iodo-2-methoxyethane, a key building block in organic synthesis. The document delves into the mechanistic pathways, kinetic parameters, and thermodynamic profiles of its reactions, with a particular focus on nucleophilic substitution. Detailed experimental protocols for determining these parameters are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding. While specific experimental data for 1-iodo-2-methoxyethane is not extensively available in the public domain, this guide synthesizes known principles of physical organic chemistry and data from analogous compounds to offer valuable insights and practical guidance for researchers in drug development and other scientific fields.

Introduction

1-Iodo-2-methoxyethane (CH₃OCH₂CH₂I) is a versatile bifunctional molecule featuring a reactive carbon-iodine bond and an ether linkage. This structure makes it a valuable reagent in a variety of organic transformations, particularly in the introduction of the 2-methoxyethyl group into larger molecules. Its reactivity is primarily governed by nucleophilic substitution at the iodinated carbon. Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes. This guide aims to provide a detailed technical resource on these aspects for professionals in the chemical and pharmaceutical sciences.

Reaction Kinetics

The primary mode of reaction for 1-iodo-2-methoxyethane is bimolecular nucleophilic substitution (Sₙ2). The rate of these reactions is dependent on the concentration of both the substrate (1-iodo-2-methoxyethane) and the nucleophile.

The Sₙ2 Mechanism

The Sₙ2 reaction of 1-iodo-2-methoxyethane proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. This concerted process leads to an inversion of stereochemistry at the reaction center if it is chiral.

Caption: Figure 1: Generalized Sₙ2 mechanism for 1-iodo-2-methoxyethane.

Rate Law and Kinetic Parameters

The rate law for the Sₙ2 reaction of 1-iodo-2-methoxyethane is given by:

Rate = k[CH₃OCH₂CH₂I][Nu⁻]

where:

-

k is the second-order rate constant.

-

[CH₃OCH₂CH₂I] is the concentration of 1-iodo-2-methoxyethane.

-

[Nu⁻] is the concentration of the nucleophile.

While specific rate constants for 1-iodo-2-methoxyethane with various nucleophiles are not readily found in the literature, we can estimate its reactivity by comparison with analogous compounds such as ethyl iodide (CH₃CH₂I). The methoxy group at the β-position can influence the reaction rate through inductive and neighboring group participation effects.

| Reactant (RX) | Nucleophile (Nu⁻) | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) (Estimated) | Activation Energy (Ea) (kJ/mol) (Estimated) |

| CH₃OCH₂CH₂I | N₃⁻ | DMF | 25 | ~1 x 10⁻³ | ~70-80 |

| CH₃CH₂I | N₃⁻ | DMF | 25 | 5 x 10⁻⁴ | 75-85 |

| CH₃OCH₂CH₂I | CN⁻ | DMSO | 25 | ~5 x 10⁻⁴ | ~75-85 |

| CH₃CH₂I | CN⁻ | DMSO | 25 | 2 x 10⁻⁴ | 80-90 |

Table 1: Estimated Kinetic Parameters for Sₙ2 Reactions of 1-Iodo-2-methoxyethane and Ethyl Iodide. (Note: These are estimations based on general trends and data for similar reactions. Actual values may vary.)

Neighboring Group Participation (NGP)

The lone pair of electrons on the oxygen atom of the methoxy group can participate in the substitution reaction, a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[1] This can lead to an increased reaction rate compared to a similar substrate without the participating group.[1] The NGP mechanism involves the formation of a cyclic oxonium ion intermediate.

Caption: Figure 2: Neighboring group participation by the methoxy group.

The extent of rate enhancement due to NGP depends on the solvent and the nature of the nucleophile. In solvolysis reactions, where the solvent acts as the nucleophile, NGP can be particularly significant.

Reaction Thermodynamics

The thermodynamic profile of a reaction provides information about its spontaneity and equilibrium position. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Enthalpy of Reaction (ΔH)

The enthalpy change of a reaction (ΔH) represents the heat absorbed or released at constant pressure. For the Sₙ2 reactions of 1-iodo-2-methoxyethane, the breaking of the C-I bond and the formation of a new C-Nu bond are the primary contributors to the overall enthalpy change. These reactions are typically exothermic (ΔH < 0).

Entropy of Reaction (ΔS)

The entropy change (ΔS) reflects the change in disorder of the system. In a typical Sₙ2 reaction where two reactant molecules combine to form two product molecules, the change in entropy is often small. However, factors such as changes in solvation and the degrees of freedom of the reactants and products can influence the overall entropy change.

Gibbs Free Energy of Reaction (ΔG)

The Gibbs free energy change (ΔG) determines the spontaneity of a reaction at constant temperature and pressure and is related to enthalpy and entropy by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction.

| Reaction | ΔH (kJ/mol) (Estimated) | ΔS (J/mol·K) (Estimated) | ΔG at 298 K (kJ/mol) (Estimated) |

| CH₃OCH₂CH₂I + N₃⁻ → CH₃OCH₂CH₂N₃ + I⁻ | -80 to -100 | -10 to 10 | -77 to -103 |

| CH₃OCH₂CH₂I + CN⁻ → CH₃OCH₂CH₂CN + I⁻ | -70 to -90 | -20 to 0 | -64 to -90 |

Table 2: Estimated Thermodynamic Parameters for Sₙ2 Reactions of 1-Iodo-2-methoxyethane. (Note: These are estimations and the actual values can vary depending on the specific reaction conditions.)

Experimental Protocols

This section provides detailed methodologies for determining the kinetic and thermodynamic parameters of reactions involving 1-iodo-2-methoxyethane.

Kinetic Measurements: Stopped-Flow Spectrophotometry

For fast Sₙ2 reactions, stopped-flow spectrophotometry is a suitable technique to monitor the reaction progress in real-time. This method is applicable if there is a change in the UV-Vis absorbance spectrum during the reaction.

Objective: To determine the second-order rate constant (k) for the reaction of 1-iodo-2-methoxyethane with a nucleophile (e.g., sodium azide).

Materials:

-

1-Iodo-2-methoxyethane

-

Sodium azide (or other suitable nucleophile)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare stock solutions of 1-iodo-2-methoxyethane and sodium azide in the chosen anhydrous solvent. Prepare a series of dilutions to vary the concentrations of each reactant.

-

Instrument Setup: Set up the stopped-flow spectrophotometer at a wavelength where a significant change in absorbance is expected upon reaction. Thermostat the instrument to the desired reaction temperature.

-

Data Acquisition: Load the reactant solutions into the instrument's syringes. Initiate the rapid mixing and monitor the change in absorbance over time. The instrument's software will record the absorbance as a function of time.

-

Data Analysis: Analyze the kinetic traces to determine the initial reaction rate. By plotting the initial rate against the product of the reactant concentrations, the second-order rate constant (k) can be determined from the slope of the resulting line.

Caption: Figure 3: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.

Thermodynamic Measurements: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a reaction, allowing for the determination of ΔH, the binding constant (Ka), and the stoichiometry (n). From these, ΔG and ΔS can be calculated.[2][3]

Objective: To determine the thermodynamic parameters (ΔH, ΔS, ΔG) for the reaction of 1-iodo-2-methoxyethane with a nucleophile.

Materials:

-

1-Iodo-2-methoxyethane

-

Nucleophile (e.g., sodium ethoxide)

-

Appropriate solvent

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Prepare degassed solutions of 1-iodo-2-methoxyethane (in the sample cell) and the nucleophile (in the injection syringe) in the same solvent buffer.

-

Instrument Setup: Equilibrate the ITC instrument to the desired reaction temperature.

-

Titration: Perform a series of small injections of the nucleophile solution into the sample cell containing the 1-iodo-2-methoxyethane solution. The instrument measures the heat evolved or absorbed after each injection.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters ΔH, Ka, and n. ΔG and ΔS can then be calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

Caption: Figure 4: Experimental workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

Conclusion

References

Stability and Decomposition of 1-Iodo-2-methoxyethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 1-iodo-2-methoxyethane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information based on the general chemical properties of iodoalkanes and ethers, alongside established methodologies for stability testing. The information herein is intended to serve as a foundational resource for researchers and professionals working with this reagent.

Physicochemical Properties

1-Iodo-2-methoxyethane is a colorless to light yellow liquid utilized as a reagent in organic synthesis.[1][2][3] Key physical and chemical properties are summarized in Table 1. Its structure, featuring a reactive carbon-iodine bond and an ether linkage, dictates its stability profile. The compound is noted to be sensitive to heat and light, necessitating storage in a cool, dark place under an inert atmosphere.[2][4]

Table 1: Physicochemical Properties of 1-Iodo-2-methoxyethane

| Property | Value | Reference |

| Molecular Formula | C₃H₇IO | [5] |

| Molecular Weight | 185.99 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 138 °C | [2] |

| Flash Point | 35 °C | [2] |

| Specific Gravity (20/20) | 1.83 | [2] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas | [2] |

| Sensitivities | Air and Heat Sensitive | [2] |

Stability Profile and Decomposition Pathways

The stability of 1-iodo-2-methoxyethane is primarily influenced by its susceptibility to cleavage of the carbon-iodine bond and reactions involving the ether functional group. Decomposition can be initiated by thermal stress, light exposure, hydrolysis, and oxidation.

Thermal Stability and Decomposition

Iodoalkanes are generally the least thermally stable of the haloalkanes due to the relatively weak carbon-iodine bond. Upon heating, 1-iodo-2-methoxyethane is expected to undergo decomposition primarily through two pathways: homolytic cleavage of the C-I bond and elimination of hydrogen iodide.

-

Homolytic Cleavage: This pathway involves the breaking of the carbon-iodine bond to form a 2-methoxyethyl radical and an iodine radical. The resulting radicals can then participate in a variety of secondary reactions, including dimerization, disproportionation, and reaction with the parent compound or solvent.

-

Elimination Reaction: In a concerted or stepwise manner, hydrogen iodide (HI) can be eliminated from the molecule to yield methyl vinyl ether.

The expected major and minor products of thermal decomposition are listed in Table 2.

Photolytic Stability and Decomposition

Exposure to light, particularly in the ultraviolet range, can provide the energy required to induce homolytic cleavage of the carbon-iodine bond, which is the most probable pathway for photodegradation. This process generates the same radical intermediates as thermal decomposition, leading to a similar profile of degradation products.

Hydrolytic Stability and Decomposition

In the presence of water, 1-iodo-2-methoxyethane can undergo hydrolysis, although this process is generally slow for alkyl halides at neutral pH. The reaction is a nucleophilic substitution where a water molecule displaces the iodide ion, leading to the formation of 2-methoxyethanol and hydroiodic acid. The rate of hydrolysis can be significantly influenced by pH and temperature.

Oxidative Stability

The presence of oxidizing agents can also lead to the degradation of 1-iodo-2-methoxyethane. The ether linkage is susceptible to oxidation, which can lead to the formation of various oxidation products, including aldehydes, carboxylic acids, and peroxides. The iodine atom can also be oxidized to higher oxidation states.

Table 2: Potential Decomposition Products of 1-Iodo-2-methoxyethane

| Decomposition Pathway | Major Products | Minor Products |

| Thermal | Methyl vinyl ether, Hydrogen iodide | 1,4-Dimethoxybutane, Methoxyethane, Ethylene |

| Photolytic | 1,4-Dimethoxybutane, Methoxyethane, Ethylene | Iodine, various radical recombination products |

| Hydrolytic | 2-Methoxyethanol, Hydroiodic acid | - |

| Oxidative | Methoxyacetaldehyde, Methoxyacetic acid | Formaldehyde, Formic acid, Peroxides |

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for assessing the stability of 1-iodo-2-methoxyethane. These protocols are based on standard methodologies for stability testing of chemical compounds and should be adapted based on specific laboratory capabilities and safety procedures.

General Experimental Workflow

The assessment of stability typically follows a structured workflow, from sample preparation to data analysis and interpretation.

Protocol for Thermal Stability Assessment

Objective: To evaluate the stability of 1-iodo-2-methoxyethane under elevated temperature conditions.

Materials:

-

1-iodo-2-methoxyethane

-

High-purity, inert solvent (e.g., dodecane, diphenyl ether)

-

Inert gas (e.g., nitrogen, argon)

-

Sealed reaction vials or ampules

-

Thermostatically controlled oven or heating block

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

-

NMR spectrometer

Procedure:

-